

# Application Note: Quantification of Butyl Gallate using a Validated HPLC-UV Method

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## Compound of Interest

Compound Name: Butyl gallate

Cat. No.: B094131

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## Introduction

**Butyl gallate** (butyl 3,4,5-trihydroxybenzoate) is a synthetic antioxidant extensively used as a preservative in the food, cosmetic, and pharmaceutical industries. It functions by inhibiting the oxidation of fats and oils, thereby extending the shelf life and maintaining the quality of various products. Accurate and reliable quantification of **butyl gallate** in different matrices is crucial for quality control, formulation development, and regulatory compliance.

This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **butyl gallate**. The method is simple, specific, and accurate, making it suitable for routine analysis in a quality control setting.

## Principle of the Method

This method utilizes RP-HPLC with UV detection to separate and quantify **butyl gallate**. The sample is first extracted with a suitable solvent to isolate the analyte from the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile and acidified water. The eluting **butyl gallate** is detected by a UV detector at 280 nm, and the peak area is used for quantification against a calibration curve prepared from a certified reference standard.

## Materials and Reagents

- **Butyl Gallate** Reference Standard: (Purity >98.0%)
- Acetonitrile: HPLC grade
- Water: HPLC grade or purified to 18.2 MΩ·cm
- Acetic Acid: Glacial, analytical grade
- Methanol: HPLC grade (for sample and standard preparation)
- Sample Matrix: e.g., pharmaceutical cream, edible oil, etc.

## Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

Table 1: HPLC Operating Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	Acetonitrile : 1% Acetic Acid in Water (30:70, v/v)[1]
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30 °C
Detection Wavelength	280 nm[1]
Run Time	10 minutes

## Experimental Protocols

### Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of **butyl gallate** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1.0 to 100.0 µg/mL. These solutions are used to construct the calibration curve.

## Sample Preparation (Example: Pharmaceutical Cream)

- Accurately weigh approximately 1.0 g of the cream sample into a 15 mL centrifuge tube.
- Add 5.0 mL of methanol to the tube.
- Vortex for 2 minutes to disperse the cream and dissolve the **butyl gallate**.
- Centrifuge the mixture at 4000 rpm for 10 minutes to separate the excipients.
- Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
- If necessary, dilute the filtered sample with the mobile phase to bring the **butyl gallate** concentration within the calibration range.

## Method Validation

The described HPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Summary of Method Validation Parameters

Parameter	Result
Specificity	No interference from common excipients was observed at the retention time of butyl gallate.
Linearity Range	1.0 - 100.0 µg/mL
Correlation Coefficient (r <sup>2</sup> )	> 0.999
Accuracy (Recovery)	98.0% - 102.0%
Precision (%RSD)	< 2.0%
Limit of Detection (LOD)	0.25 µg/mL
Limit of Quantification (LOQ)	0.75 µg/mL
Retention Time	Approximately 5.5 min

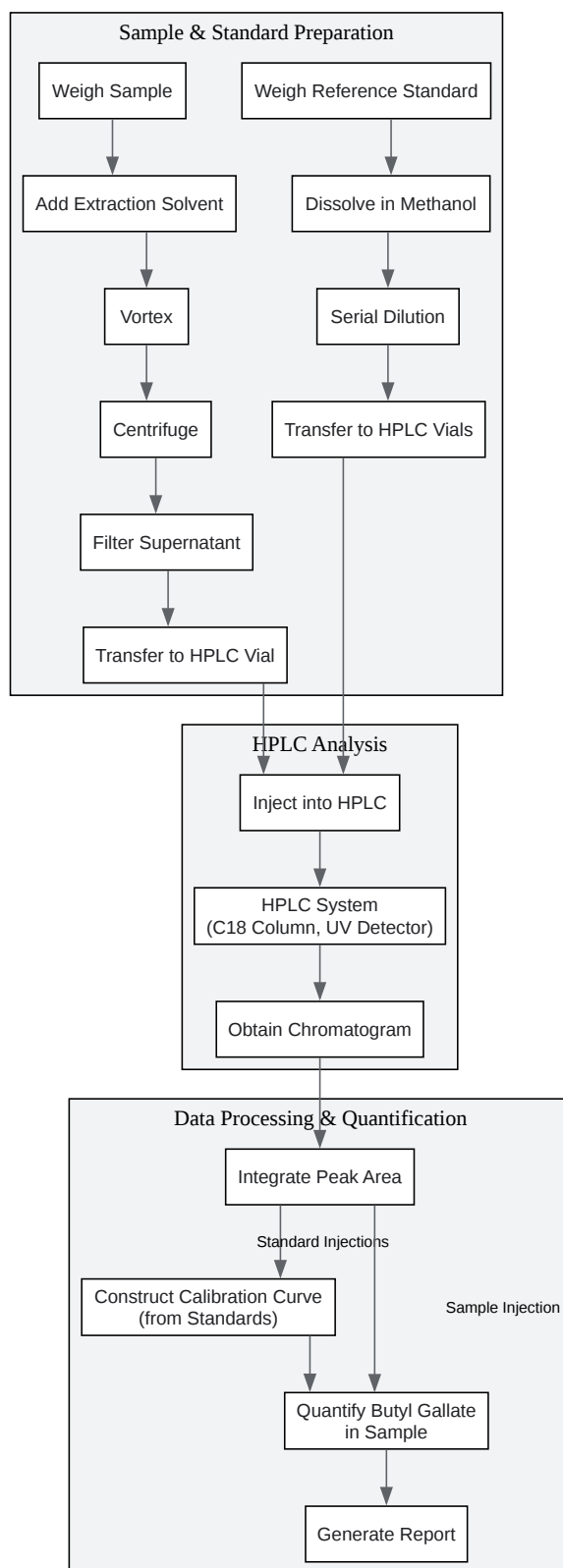
## Results and Discussion

The HPLC method provided a well-resolved peak for **butyl gallate** with a retention time of approximately 5.5 minutes. The calibration curve showed excellent linearity over the concentration range of 1.0 to 100.0 µg/mL. The method proved to be accurate and precise for the quantification of **butyl gallate** in the tested samples. The low LOD and LOQ values indicate the high sensitivity of the method.

## Conclusion

The developed and validated RP-HPLC method is simple, rapid, and reliable for the routine quantification of **butyl gallate** in various samples. The method's performance characteristics make it suitable for quality control and research applications in the pharmaceutical, food, and cosmetic industries.

## Visualizations



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Caption: Experimental workflow for the HPLC quantification of **butyl gallate**.

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## References

- 1. food.gov.uk [food.gov.uk]
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